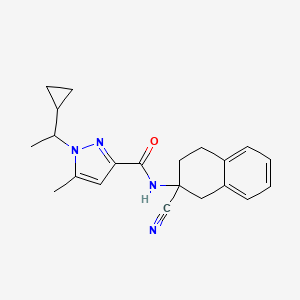

![molecular formula C11H12FN3O2S B2724082 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide CAS No. 1396635-12-3](/img/structure/B2724082.png)

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole, which is a type of aromatic heterocyclic compound . Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be monitored using techniques such as thin layer chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR, IR spectroscopy, and mass spectrometry .Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have gained prominence as potential anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These derivatives exhibit better inhibition potency compared to standard reference drugs . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize these compounds. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.

Antimicrobial Properties

Certain acetamide-linked benzothiazole derivatives have demonstrated potent inhibitory activity against microbial pathogens. For instance, compound 4, possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibited remarkable antimicrobial activity . These findings highlight the potential of benzothiazole-based compounds as antimicrobial agents.

Thiol-Substituted Triazole/Oxadiazole Derivatives

Thiol-substituted triazole and oxadiazole derivatives, such as compound 27 and 28, have shown promising activity. Compound 27 (4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol) and compound 28 (5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol) exhibited high potency with minimal inhibitory concentration (MIC) values . These findings emphasize the importance of thiol substitution and specific moieties in enhancing bioactivity.

Synthesis of Benzothiazoles

Researchers have developed innovative synthetic routes for benzothiazole derivatives. For instance, cyclization of 2-aminothiophenols with CO₂ in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has yielded various benzothiazoles in good yields . These synthetic advancements contribute to the availability of diverse benzothiazole-based compounds for further exploration.

Mechanism of Action

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, such as its anticancer and anti-inflammatory properties . Additionally, more research could be done to optimize its synthesis and characterize its physical and chemical properties .

properties

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2S/c1-15(6-9(16)14-17-2)11-13-10-7(12)4-3-5-8(10)18-11/h3-5H,6H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQBBCLOFPFFPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NOC)C1=NC2=C(C=CC=C2S1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)

![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)

![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2724005.png)

![ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2724014.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724015.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2724017.png)